molecular formula C8H13ClO4S B6184589 {5,8-dioxaspiro[3.5]nonan-7-yl}methanesulfonyl chloride CAS No. 2624140-88-9

{5,8-dioxaspiro[3.5]nonan-7-yl}methanesulfonyl chloride

Cat. No.: B6184589
CAS No.: 2624140-88-9
M. Wt: 240.7
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Description

{5,8-dioxaspiro[3.5]nonan-7-yl}methanesulfonyl chloride is a chemical compound with the molecular formula C8H13ClO4S and a molecular weight of 240.7 g/mol . This compound is characterized by its spirocyclic structure, which includes a dioxaspiro ring system fused to a nonane ring. The presence of the methanesulfonyl chloride functional group makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5,8-dioxaspiro[3.5]nonan-7-yl}methanesulfonyl chloride typically involves the reaction of a spirocyclic alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{5,8-dioxaspiro[3.5]nonan-7-yl}methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The methanesulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

    Oxidation and reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as acetonitrile or dimethylformamide at room temperature or slightly elevated temperatures.

    Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired transformations.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate esters: Formed by the reaction with alcohols.

    Thioethers: Formed by the reaction with thiols.

Scientific Research Applications

{5,8-dioxaspiro[3.5]nonan-7-yl}methanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {5,8-dioxaspiro[3.5]nonan-7-yl}methanesulfonyl chloride involves the reactivity of the methanesulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function. The spirocyclic structure of the compound may also contribute to its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {5,8-dioxaspiro[3.5]nonan-7-yl}methanesulfonyl chloride lies in its spirocyclic structure, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various scientific research applications.

Properties

CAS No.

2624140-88-9

Molecular Formula

C8H13ClO4S

Molecular Weight

240.7

Purity

95

Origin of Product

United States

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